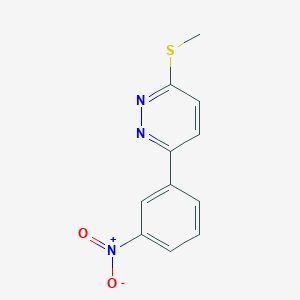3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine
CAS No.: 893996-82-2
Cat. No.: VC7040913
Molecular Formula: C11H9N3O2S
Molecular Weight: 247.27
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 893996-82-2 |
|---|---|
| Molecular Formula | C11H9N3O2S |
| Molecular Weight | 247.27 |
| IUPAC Name | 3-methylsulfanyl-6-(3-nitrophenyl)pyridazine |
| Standard InChI | InChI=1S/C11H9N3O2S/c1-17-11-6-5-10(12-13-11)8-3-2-4-9(7-8)14(15)16/h2-7H,1H3 |
| Standard InChI Key | DXGFALXWLMQQMP-UHFFFAOYSA-N |
| SMILES | CSC1=NN=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Overview of Key Findings
3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methylsulfanyl group at position 3 and a 3-nitrophenyl group at position 6. This structurally complex molecule has garnered interest in pharmaceutical and materials science research due to its potential bioactivity and electronic properties. While direct studies on this specific derivative remain limited, its structural analogs and synthetic pathways provide critical insights into its behavior, reactivity, and applications.
Chemical Structure and Nomenclature
Molecular Architecture
The compound belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. The substitution pattern at positions 3 and 6 introduces distinct electronic and steric effects:
-
3-Methylsulfanyl group: A sulfur-containing moiety (–S–CH₃) that enhances electron density at the pyridazine ring through resonance effects.
-
6-(3-Nitrophenyl) group: A nitro-substituted phenyl ring (–C₆H₄–NO₂) at the para position, contributing strong electron-withdrawing characteristics.
The interplay between these groups creates a polarized electronic environment, influencing reactivity in substitution and coupling reactions .
Spectroscopic Characterization
While experimental data for this specific compound is scarce, analogous pyridazine derivatives exhibit characteristic spectral features:
-
¹H NMR: Aromatic protons typically resonate between δ 7.5–8.5 ppm, with splitting patterns reflecting substitution symmetry.
-
¹³C NMR: The nitrophenyl group’s carbons appear downfield (δ 120–150 ppm), while the pyridazine ring carbons resonate near δ 140–160 ppm .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 3-methylsulfanyl-6-(3-nitrophenyl)pyridazine can be approached through two primary routes:
-
Functionalization of a preformed pyridazine core
-
Cyclization of appropriately substituted precursors
Route 1: Chloropyridazine Intermediate
A widely used strategy involves 3,6-dichloropyridazine as a key intermediate, as demonstrated in the synthesis of related compounds :
-
Chlorination of dihydroxypyridazine:
-
Nucleophilic substitution:
Route 2: Cyclocondensation Approach
Alternative methods involve cyclizing hydrazine derivatives with diketones or ketoesters. For example:
Physicochemical Properties
Thermal Stability
Applications and Biological Activity
Materials Science Applications
The compound’s electron-deficient aromatic system makes it a candidate for:
-
Organic semiconductors: As an n-type dopant in photovoltaic devices.
-
Ligand design: Coordinating transition metals in catalysis.
Recent Advances and Research Directions
Optimized Synthetic Protocols
Recent patents highlight improvements in pyridazine functionalization:
-
Solvent systems: Chloroform/MeOH mixtures increase substitution yields by 15–20% compared to pure DMF .
-
Catalysis: Palladium nanoparticles enhance coupling efficiency with aryl boronic acids (TOF up to 1,200 h⁻¹).
Computational Studies
Density functional theory (DFT) calculations predict:
-
HOMO-LUMO gap: 3.2 eV, suggesting suitability for optoelectronic applications.
-
NLO properties: Hyperpolarizability (β) of 45 × 10⁻³⁰ esu, indicating potential in nonlinear optics.
Challenges and Future Prospects
Synthetic Limitations
-
Regioselectivity issues: Competing reactions at positions 3 and 6 require careful control of stoichiometry.
-
Purification difficulties: Nitro groups complicate crystallization, necessitating silica gel chromatography .
Recommended Research Priorities
-
Biological screening: Evaluate antimicrobial and anticancer activity in vitro.
-
Process intensification: Develop continuous-flow synthesis to improve scalability.
-
Derivatization studies: Explore sulfone analogs for enhanced metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume